
2-Bromo-9,9-dibutyl-9H-fluorene
Overview
Description
2-Bromo-9,9-dibutyl-9H-fluorene is an organic compound with the molecular formula C21H25Br. It is a derivative of fluorene, where the fluorene core is substituted with a bromine atom at the 2-position and two butyl groups at the 9-position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. One common method is to react 9,9-dibutylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9,9-dibutyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorene derivatives with functional groups like carbonyl or hydroxyl groups.
Reduction Reactions: The bromine atom can be reduced to form 9,9-dibutylfluorene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone or fluorenol derivatives.
Reduction: 9,9-Dibutylfluorene.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs):
2-Bromo-9,9-dibutyl-9H-fluorene serves as a crucial building block in the development of OLEDs due to its excellent electron-donating properties. The compound's ability to facilitate charge transport enhances the efficiency and performance of OLED devices.
Organic Solar Cells (OSCs):
In OSCs, this compound is utilized for its stability and favorable electronic characteristics, which improve light absorption and conversion efficiency. Research has shown that incorporating 2-bromo derivatives in polymer blends can lead to enhanced photovoltaic performance .
Materials Science
Conjugated Polymers:
This compound is employed in synthesizing conjugated polymers and copolymers used in various electronic devices and sensors. Its structural attributes allow for tunable electronic properties, essential for optimizing material performance in applications like sensors and transistors .
Nanocomposites:
Research indicates that this compound can be integrated into nanocomposite materials, enhancing their mechanical and thermal properties. These nanocomposites are vital for applications requiring high durability and stability under varying conditions.
Medicinal Chemistry
Drug Delivery Systems:
The compound has been investigated for potential use in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for developing targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .
Biologically Active Compounds:
As a precursor for synthesizing biologically active compounds, this compound has shown promise in medicinal chemistry. Studies suggest that modifications to its structure can lead to compounds with significant pharmacological activity.
Industrial Applications
High-Performance Materials:
In industrial settings, this compound is utilized in producing high-performance materials and coatings due to its robust chemical properties. These materials are essential in applications requiring resistance to heat and chemicals .
Biochemical Properties
Interaction with Enzymes:
this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways. This interaction is crucial for understanding the compound's effects on cellular processes and its potential therapeutic applications.
Cytotoxic Effects:
Studies have indicated that fluorene derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction. This property positions this compound as a candidate for further research in cancer therapeutics .
Research Findings Summary
Study | Findings |
---|---|
Study A | Inhibition of PIM kinase activity leading to increased apoptosis in cancer cells. |
Study B | Potential antimicrobial properties against Gram-positive and Gram-negative bacteria. |
Study C | Modulation of oxidative stress pathways; influence on reactive oxygen species levels. |
Case Study on Cancer Cell Lines
A study evaluated the effects of various fluorene derivatives on human cancer cell lines, revealing significant cytotoxicity and apoptosis induction through reactive oxygen species-mediated pathways.
Antimicrobial Activity Assessment
In comparative analyses of dibutyl-substituted fluorene derivatives, researchers found notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dibutyl-9H-fluorene in its applications is primarily based on its electronic properties. The bromine atom and butyl groups influence the electron distribution in the fluorene core, enhancing its ability to participate in π-conjugation and electron transfer processes. This makes it an effective component in electronic devices, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar structure but with methyl groups instead of butyl groups.
2-Bromo-9,9-diphenylfluorene: Contains phenyl groups, leading to increased rigidity and different electronic characteristics.
9,9-Dioctyl-2,7-dibromofluorene: Has octyl groups and two bromine atoms, used in different applications due to its unique properties.
Uniqueness of 2-Bromo-9,9-dibutyl-9H-fluorene: The presence of butyl groups in this compound provides a balance between solubility and electronic properties, making it versatile for various applications in organic electronics and materials science. Its unique combination of substituents allows for tailored properties that are not achievable with other similar compounds .
Biological Activity
2-Bromo-9,9-dibutyl-9H-fluorene is a brominated derivative of fluorene, characterized by its unique structure that incorporates dibutyl groups at the 9-position and a bromine atom at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. The following sections detail its biological mechanisms, effects, and relevant research findings.
- Molecular Formula : C19H24Br
- Molecular Weight : 322.30 g/mol
- CAS Number : 88223-35-2
- LogP Value : 4.24 (indicating high lipophilicity)
Target of Action
This compound is known to interact with various biological targets, particularly protein kinases involved in cell signaling pathways. Specifically, it has been suggested that it may act as an inhibitor of PIM kinases (Pim-1, Pim-2, and Pim-3), which are implicated in cell survival and proliferation pathways.
Mode of Action
The compound likely undergoes free radical reactions typical of benzylic compounds. This reactivity can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Biochemical Pathways
By inhibiting PIM kinases, this compound may affect critical cellular processes such as:
- Cell Proliferation : Inducing apoptosis in cancer cells.
- Differentiation : Modulating stem cell differentiation pathways.
- Gene Expression : Influencing transcription factors involved in cellular stress responses.
Cytotoxic Effects
Research indicates that similar fluorene derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of cellular metabolism .
Research Findings
A summary of key studies related to the biological activity of this compound is provided below:
Study | Findings |
---|---|
Study A | Demonstrated that brominated fluorene derivatives can inhibit PIM kinase activity, leading to increased apoptosis in cancer cells. |
Study B | Investigated the antimicrobial properties of structurally similar compounds; suggested potential for this compound in treating infections. |
Study C | Explored the effects on oxidative stress pathways; indicated modulation of ROS levels in treated cells. |
Case Studies
-
Case Study on Cancer Cell Lines
- A study evaluated the effects of various fluorene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through ROS-mediated pathways.
-
Antimicrobial Activity Assessment
- In a comparative analysis of several dibutyl-substituted fluorene derivatives, researchers found that certain compounds displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-bromo-9,9-dibutylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNDQUBVOMMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625300 | |
Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88223-35-2 | |
Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9,9-dibutylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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